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molecular formula C9H13NO B8523189 Methoxyphenylethylamine

Methoxyphenylethylamine

Cat. No. B8523189
M. Wt: 151.21 g/mol
InChI Key: FEGKXZFSOCPQJH-UHFFFAOYSA-N
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Patent
US05130117

Procedure details

Methoxyphenethyl amine (39.4 g, 0.261 mol) was dissolved in water (300 mL) and concentrated HCl(22mL). To this solution was added chlorine gas (20.3 g, 0.287 mol) in glacial acetic acid (300 mL) over a 15 minute period while maintaining the temperature below 35° C. After standing for ten minutes, the volatiles were removed in vacuo and the dark solid residue was dissolved in absolute ethanol (100 mL) and allowed to crystallize at -10° C. The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL). The organic layer was separated and dried over anhydrous sodium sulfate. It was condensed on a rotorevaporator to afford a dark oil which was distilled (115°-116° C./1.75 mm Hg) to give 12.8 g(26.4%) of a clear oil. 1R (neat) 3600-3310 (br,NH2), 1600, 1500, 1250 and 1060 cm-1 ; 1H NMR(CDCl3)δ,d 7.36-6.71 (m, 3H, ArH), 3.85 (S, 3H, OCH3), 3.15-2.48 (m, 4H, (CH2)2), 1.12(S, 2H, NH2).
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
26.4%

Identifiers

REACTION_CXSMILES
CO[NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[ClH:12].ClCl.[C:15]([OH:18])(=O)C>O>[Cl:12][C:10]1[CH:11]=[C:6]([CH:7]=[CH:8][C:9]=1[O:18][CH3:15])[CH2:5][CH2:4][NH2:3]

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
CONCCC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20.3 g
Type
reactant
Smiles
ClCl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 35° C
WAIT
Type
WAIT
Details
After standing for ten minutes
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the dark solid residue was dissolved in absolute ethanol (100 mL)
CUSTOM
Type
CUSTOM
Details
to crystallize at -10° C
DISSOLUTION
Type
DISSOLUTION
Details
The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
condensed on a rotorevaporator
CUSTOM
Type
CUSTOM
Details
to afford a dark oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (115°-116° C./1.75 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CCN)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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